1-Methyl-4-piperidinyl 4-methoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-3-5-12(17-2)6-4-11/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
PQEICDSYZKSSGU-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Methyl 4 Piperidinyl 4 Methoxybenzoate
Retrosynthetic Analysis of the Ester Linkage
A retrosynthetic analysis of 1-methyl-4-piperidinyl 4-methoxybenzoate (B1229959) logically disconnects the molecule at the ester linkage. This primary disconnection reveals two key synthons: a 1-methyl-4-piperidinyl cation and a 4-methoxybenzoate anion. These synthons, in turn, correspond to the practical starting materials, 1-methyl-4-hydroxypiperidine and 4-methoxybenzoic acid or its activated derivatives.
Esterification Reaction Pathways
The formation of the ester bond between 1-methyl-4-hydroxypiperidine and 4-methoxybenzoic acid can be achieved through several established esterification protocols.
Fischer Esterification : This acid-catalyzed reaction involves the direct condensation of the carboxylic acid and the alcohol. While a fundamental method, it often requires harsh conditions, such as high temperatures and strong acid catalysts (e.g., sulfuric acid), which may not be compatible with all functional groups.
Steglich Esterification : A milder and more versatile approach is the Steglich esterification, which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent. wikipedia.org A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is also employed to facilitate the reaction. nih.gov This method proceeds at room temperature and is compatible with a wide range of functional groups, making it a highly effective strategy for this synthesis. wikipedia.orgnih.gov The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. nih.gov
Yamaguchi Esterification : For sterically hindered substrates, the Yamaguchi esterification offers a powerful alternative. This method involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.
Acylation Procedures
An alternative to direct esterification is the acylation of 1-methyl-4-hydroxypiperidine using an activated derivative of 4-methoxybenzoic acid.
Acyl Chloride Method : The most common approach involves the conversion of 4-methoxybenzoic acid to its more reactive acyl chloride, 4-methoxybenzoyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with 1-methyl-4-hydroxypiperidine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, yields the desired ester.
Synthesis of the 1-Methyl-4-hydroxypiperidine Moiety
The 1-methyl-4-hydroxypiperidine fragment is a crucial building block in this synthesis. Its preparation can be approached from several precursors and involves key derivatization steps.
Precursors and Intermediate Derivatization (e.g., from 1-Methyl-4-piperidone)
A common and efficient route to 1-methyl-4-hydroxypiperidine is through the reduction of the corresponding ketone, 1-methyl-4-piperidone. wikipedia.orgguidechem.comresearchgate.net
| Precursor | Reducing Agent | Reaction Conditions | Product |
| 1-Methyl-4-piperidone | Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | 1-Methyl-4-hydroxypiperidine |
| 1-Methyl-4-piperidone | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 1-Methyl-4-hydroxypiperidine |
| 1-Methyl-4-piperidone | Catalytic Hydrogenation (H₂/catalyst) | Pt, Pd, or Ni catalyst, various solvents and pressures | 1-Methyl-4-hydroxypiperidine |
The synthesis of the precursor, 1-methyl-4-piperidone, can be accomplished through various methods, including the Dieckmann condensation of N,N-bis(2-ethoxycarbonylethyl)methylamine or the reaction of methylamine with 1,5-dichloro-3-pentanone. wikipedia.org
N-Methylation Strategies for Piperidine (B6355638) Ring
In cases where 4-hydroxypiperidine is a more accessible starting material, N-methylation is required to introduce the methyl group onto the nitrogen atom.
Eschweiler-Clarke Reaction : This classic method involves the reductive amination of a primary or secondary amine using formaldehyde and formic acid. wikipedia.orgnrochemistry.commdpi.com The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine. wikipedia.orgnrochemistry.com A key advantage of this method is that it avoids the formation of quaternary ammonium salts. wikipedia.org
Reductive Amination with Formaldehyde and a Reducing Agent : An alternative to the Eschweiler-Clarke reaction is the use of formaldehyde in conjunction with other reducing agents like sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. tandfonline.comjk-sci.comgoogle.com
Oxidative Methylation : This method utilizes an oxidizing agent to facilitate the methylation of the amine.
Synthesis of the 4-Methoxybenzoic Acid Moiety
4-Methoxybenzoic acid, also known as p-anisic acid, is a readily available aromatic carboxylic acid. nbinno.comnbinno.com However, its synthesis from various precursors is well-documented.
| Precursor | Oxidizing Agent/Reagents | Reaction Conditions | Product |
| p-Methoxytoluene | Potassium permanganate (KMnO₄) | Aqueous, basic conditions, followed by acidification | 4-Methoxybenzoic Acid |
| p-Methoxytoluene | Cobalt-manganese-bromine catalyst with O₂ | Acetic acid, elevated temperature and pressure google.com | 4-Methoxybenzoic Acid |
| Anethole | Ozone (O₃) followed by oxidative workup | Ozonolysis followed by oxidation | 4-Methoxybenzoic Acid |
| p-Methoxybenzaldehyde | Potassium permanganate (KMnO₄) | Aqueous, basic conditions, followed by acidification | 4-Methoxybenzoic Acid |
| 4-Hydroxybenzoic Acid | Dimethyl sulfate (DMS) or methyl iodide (CH₃I) | Basic conditions | 4-Methoxybenzoic Acid |
The oxidation of the methyl group of p-methoxytoluene is a common industrial method. nbinno.com The oxidation of anethole, a naturally occurring compound, provides a route from a renewable feedstock. nbinno.com
General Synthetic Routes to Substituted Benzoic Acids
The synthesis of 1-methyl-4-piperidinyl 4-methoxybenzoate requires 4-methoxybenzoic acid as a key precursor. The preparation of substituted benzoic acids is a fundamental process in organic synthesis with several well-established methods.
One of the most common methods is the oxidation of alkylbenzenes. savemyexams.comyoutube.com For instance, an alkyl side-chain on a benzene (B151609) ring can be oxidized to a carboxylic acid group. This is typically achieved by heating the alkylbenzene under reflux with a strong oxidizing agent, such as hot alkaline potassium permanganate (KMnO₄). savemyexams.com The process involves the reduction of the permanganate ion and is followed by acidification with a dilute acid to yield the final benzoic acid product. savemyexams.com This strategy is effective for converting starting materials like 4-methoxytoluene into 4-methoxybenzoic acid.
Another versatile route involves the oxidation of benzyl alcohols. A variety of substituted benzyl alcohols can be converted to their corresponding benzoic acids. One effective method employs a combination of tertiary-butyl hydroperoxide (TBHP) and Oxone with a catalyst like ferric chloride (FeCl₃) under solvent-free conditions. researchgate.net This approach is noted for its high conversion rates and yields, offering a selective pathway that avoids the formation of undesired byproducts. researchgate.net
These synthetic strategies provide reliable and adaptable methods for producing the substituted benzoic acid core required for the synthesis of the target molecule.
Table 1: Comparison of General Synthetic Routes to Substituted Benzoic Acids
| Starting Material | Reagents and Conditions | Product | Key Advantages |
|---|---|---|---|
| Alkylbenzenes | 1. Hot alkaline KMnO₄, heat under reflux2. Dilute acid (e.g., HCl) | Substituted Benzoic Acid | Utilizes readily available starting materials. savemyexams.comyoutube.com |
| Benzyl Alcohols | TBHP/Oxone, FeCl₃ catalyst, heat (80-95 °C), solvent-free | Substituted Benzoic Acid | High selectivity and yields, avoids organic solvents. researchgate.net |
Optimization of Synthetic Pathways and Yield Improvement
The alcohol precursor, 1-methyl-4-piperidinol, can be synthesized from 1-methyl-4-piperidone. The synthesis of N-methyl-4-piperidone can be accomplished through a multi-step process starting from diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine in the presence of a catalyst, followed by acid-catalyzed hydrolysis and decarboxylation, with reported yields as high as 91.7%. chemicalbook.com
The core of the synthesis is the esterification reaction. Optimization of esterification is crucial for maximizing yield and purity. General principles of esterification optimization involve evaluating several reaction parameters, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For acid-catalyzed esterifications, such as the Fischer esterification, removal of water is often necessary to drive the reaction equilibrium toward the product side. nih.gov
Lewis acids have also been shown to be effective catalysts for dehydrative esterification, sometimes circumventing the need for water scavengers. nih.gov In the context of synthesizing benzoate (B1203000) esters, studies on similar reactions provide valuable insights. For example, the optimization of the methyl esterification of 4-methoxybenzyl alcohol to methyl 4-methoxybenzoate involved screening various bases and copper sources. researchgate.net It was found that using potassium phosphate (K₃PO₄) as the base significantly improved the yield to 79%. researchgate.net Such findings highlight the importance of systematic screening of reaction components to enhance product yield.
Applying these principles to the synthesis of this compound would involve a systematic study of catalysts (both Brønsted and Lewis acids), reaction temperature, and methods for water removal to identify the optimal conditions for this specific transformation.
Table 2: Example of Optimization for a Related Esterification: Synthesis of Methyl 4-methoxybenzoate
| Entry | Base | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | - | TBAI | 0 |
| 2 | - | - | 0 |
| 3 | KOH | Copper Quinolate | 27 |
| 4 | K₂CO₃ | Copper Quinolate | 45 |
| 5 | Cs₂CO₃ | Copper Quinolate | 63 |
| 6 | K₃PO₄ | Copper Quinolate | 79 |
| 7 | NaH | Copper Quinolate | 52 |
Data adapted from a study on the methyl esterification of benzylic alcohol. researchgate.net
Stereoselective Synthesis Considerations (if applicable to analogues)
The target compound, this compound, is achiral. However, for the synthesis of its analogues where stereocenters are present on the piperidine ring, stereoselective synthesis becomes a critical consideration. The piperidine scaffold is a key structural motif in many biologically active compounds, and controlling its stereochemistry is often essential for desired pharmacological activity. nih.govajchem-a.com
Numerous methods have been developed for the stereoselective synthesis of substituted piperidines. These approaches often involve cyclization strategies or the hydrogenation of substituted pyridines. For example, gold-catalyzed cyclization methods can be employed to construct piperidine rings with high diastereoselectivity. nih.gov Another powerful strategy is the catalytic enantioselective synthesis of piperidines from prochiral starting materials. Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids and dihydropyridines, for instance, can provide access to enantioenriched 3-substituted piperidines with high enantioselectivity. acs.org
Multicomponent reactions also offer efficient and stereoselective pathways to highly substituted piperidines. Cascade reactions, such as the Knoevenagel–Michael–Mannich sequence, can generate polysubstituted piperidines with multiple stereogenic centers in a single pot. researchgate.net Furthermore, diastereoselective hydrogenation of substituted pyridine precursors using heterogeneous catalysts is another established method for controlling the stereochemistry of the resulting piperidine ring. nih.gov
These advanced synthetic methodologies would be applicable for creating chiral analogues of this compound, allowing for the exploration of structure-activity relationships where stereochemistry plays a crucial role.
Advanced Analytical Characterization Techniques for 1 Methyl 4 Piperidinyl 4 Methoxybenzoate
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating 1-Methyl-4-piperidinyl 4-methoxybenzoate (B1229959) from impurities, starting materials, or other components in a mixture, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile compounds.
Reversed-Phase (RP-HPLC): A common method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.com Due to the basic nature of the tertiary amine in the piperidine (B6355638) ring, peak tailing can be an issue. This can be mitigated by using a low pH mobile phase (e.g., with formic acid or trifluoroacetic acid) to protonate the amine, or by using an end-capped column.
Mixed-Mode Chromatography: For complex mixtures, a mixed-mode column that offers both reversed-phase and ion-exchange interactions could provide enhanced separation of tertiary amines from other components. sielc.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of 1-Methyl-4-piperidinyl 4-methoxybenzoate should be sufficient for GC analysis.
A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely be effective. The basicity of the piperidine nitrogen can cause interactions with silanol groups on the column, leading to peak tailing. Using a base-deactivated column is often recommended for the analysis of amines. researchgate.net Coupling GC with a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities.
The analysis of piperidine alkaloids and other tertiary amines often requires careful method development to achieve good peak shape and resolution. nih.govpageplace.deoregonstate.eduresearchgate.nethelsinki.fimdpi.comacs.orgchromforum.org
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. The utility of GC-MS lies in its ability to separate complex mixtures and provide detailed mass spectra for component identification. For a compound like this compound, GC-MS analysis would involve vaporizing the sample and passing it through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase.
Although direct studies on this specific ester are not prevalent, analysis of related structures provides insight. For instance, the GC-MS analysis of various benzoate (B1203000) esters demonstrates that fragmentation patterns are heavily influenced by the ester and substituent groups on the aromatic ring. researchgate.net For this compound, key fragments would likely include ions corresponding to the 1-methyl-4-piperidinyl cation and the 4-methoxybenzoyl cation. The conditions for GC analysis must be carefully optimized, including the choice of the capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) and the temperature program of the GC oven. google.comgcms.cz The presence of the basic piperidine nitrogen may require specific column chemistries to prevent peak tailing and ensure good chromatographic resolution. google.com
Table 1: Representative GC-MS Parameters for Analysis of Related Aromatic Esters and Piperidines
| Parameter | Value/Condition | Purpose |
| GC System | Agilent GC-MS or similar | Integrated separation and detection |
| Column | TG-5MS, CP-Sil8CB-Amines (or similar) | Separation of analytes |
| Carrier Gas | Helium | Inert mobile phase |
| Injection Mode | Split/Splitless | Introduction of sample |
| Injector Temp. | 250 °C | Ensure sample vaporization |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C | Elution of compounds |
| MS Detector | Electron Ionization (EI), 70 eV | Fragmentation and detection |
| Mass Range | 40-550 amu | Data acquisition range |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile compounds. phenomenex.com For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. phenomenex.comnih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. youtube.com
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com The piperidine moiety of the target compound is relatively polar, while the 4-methoxybenzoate portion is more hydrophobic. By adjusting the ratio of the organic solvent to water in the mobile phase, the retention time of the compound can be precisely controlled. sielc.com Adding a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to protonate the basic nitrogen of the piperidine ring. This ensures a consistent charge state and prevents peak tailing, resulting in sharp, symmetrical peaks. sielc.com
A UV detector is typically used for HPLC analysis of aromatic compounds, with the detection wavelength set to a maximum absorbance of the 4-methoxybenzoate chromophore (around 254 nm). helixchrom.com This method can be used to determine the purity of the compound and to quantify it in various matrices. nih.gov
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Value/Condition |
| HPLC System | Agilent 1260, Waters Alliance, or similar |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
X-ray Diffraction Studies for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
For this compound, an X-ray diffraction study would reveal several key structural features. The piperidine ring is expected to adopt a stable chair conformation, which is the lowest energy conformation for this six-membered ring. nih.goviucr.org The orientation of the ester group attached to the piperidine ring (either axial or equatorial) would be unambiguously determined. Studies on similar 4-substituted piperidine structures show that bulky substituents typically prefer the equatorial position to minimize steric hindrance. rsc.org
Table 3: Representative Crystallographic Data for a Related Substituted Piperidine Compound
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/n | Symmetry elements of the crystal |
| a (Å) | 10.5 | Unit cell dimension |
| b (Å) | 15.2 | Unit cell dimension |
| c (Å) | 11.8 | Unit cell dimension |
| β (°) | 98.5 | Unit cell angle |
| Volume (ų) | 1860 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| R-factor | 0.045 | Index of refinement quality |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-4-piperidinyl cation |
| 4-methoxybenzoyl cation |
| Acetonitrile |
| Formic acid |
| Methanol |
Computational and Theoretical Investigations of 1 Methyl 4 Piperidinyl 4 Methoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 1-Methyl-4-piperidinyl 4-methoxybenzoate (B1229959). researchgate.netnih.gov These calculations typically involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation. Once optimized, various electronic properties can be determined. nih.gov
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For molecules containing aromatic rings and heteroatoms, such as 1-Methyl-4-piperidinyl 4-methoxybenzoate, the HOMO is often localized on the electron-rich parts of the molecule (like the methoxybenzene ring), while the LUMO may be distributed across the electron-accepting regions. DFT calculations can precisely map the distribution of these orbitals and quantify the energy gap.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: This table presents hypothetical, representative values for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and reactive sites of a molecule. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites prone to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
Green: Represents neutral or near-zero potential regions, often found over nonpolar parts of the molecule like carbon-hydrogen bonds.
For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the methoxy (B1213986) group. A positive potential (blue) would be expected around the hydrogen atoms of the piperidine (B6355638) ring and the methyl group attached to the nitrogen. This visualization provides a clear guide to the molecule's intermolecular interaction patterns.
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of partial atomic charges. researchgate.net While the absolute values can be sensitive to the computational method and basis set used, the relative charge distribution provides valuable insights into the electronic structure. uq.edu.au
In this compound, this analysis would quantify the electron-withdrawing effect of the oxygen atoms, which would carry significant negative charges. The carbonyl carbon and the nitrogen atom in the piperidine ring would likely exhibit positive charges, reflecting their lower electronegativity compared to adjacent oxygen or their bonding environment. The calculated charges are instrumental in understanding the molecule's dipole moment and how it might interact with a solvent or a biological receptor.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
|---|---|---|
| O (carbonyl) | Oxygen | -0.55 |
| O (methoxy) | Oxygen | -0.48 |
| N (piperidine) | Nitrogen | -0.15 |
| C (carbonyl) | Carbon | +0.60 |
Note: This table presents hypothetical, representative values for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide information on a static, optimized structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound.
The piperidine ring can adopt several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms. MD simulations can predict the relative stability of these conformers and the energy barriers for interconversion. pensoft.net By simulating the molecule in a solvent (like water) at a specific temperature, MD can reveal how the molecule behaves in a more realistic environment, tracking changes in bond lengths, angles, and dihedral angles over time. The results help identify the most populated conformational states, which are likely the biologically active ones. ajchem-a.com
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). nih.govresearchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies could be performed against various biological targets to explore its potential interactions. The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity. The results are ranked based on this score, with lower energy scores indicating more favorable binding.
The primary output of a docking study is the prediction of the binding mode, which details the specific interactions between the ligand and the receptor. nih.govsemanticscholar.org These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.
π-π Stacking: An interaction between aromatic rings.
Electrostatic Interactions: Attraction or repulsion between charged groups.
In a hypothetical docking of this compound, the methoxybenzoyl group might form π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor's active site. The carbonyl oxygen could act as a hydrogen bond acceptor, while the positively charged piperidine nitrogen could form electrostatic interactions with negatively charged residues like Aspartate or Glutamate.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
| Aspartate |
Calculation of Binding Free Energies
The prediction of binding free energies between a ligand, such as this compound, and a biological target is a cornerstone of computational drug design. vu.nl Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to estimate these energies. nih.govsemanticscholar.org
These "end-point" methods calculate the free energy of binding by taking snapshots from molecular dynamics (MD) simulations and computing the difference between the free energy of the protein-ligand complex and the individual protein and ligand. nih.gov The binding free energy (ΔG_bind) is generally calculated as follows:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each free energy term is a sum of the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and an entropic term (-TΔS). nih.gov The gas-phase energy includes contributions from bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. The solvation energy is further divided into polar and nonpolar components. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). vu.nl
For instance, in a study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents, the Prime MM-GBSA algorithm was used to calculate the binding free energy of the designed molecules with the PI3K target. nih.gov The results, including the contributions from different energy components, helped in identifying the most promising candidates. nih.gov A similar approach could be applied to this compound to predict its binding affinity to a specific target receptor.
Illustrative Data Table for Binding Free Energy Calculation (MM/GBSA)
This table demonstrates how binding free energy data for a hypothetical complex involving this compound might be presented. The values are for illustrative purposes only.
| Component | Energy (kcal/mol) |
| ΔE_vdw (van der Waals) | -45.5 |
| ΔE_ele (Electrostatic) | -20.1 |
| ΔG_solv (Total Solvation) | 35.8 |
| ΔG_bind (Binding Free Energy) | -30.2 |
Per-Residue Energy Decomposition Analysis
This analysis is typically carried out as a post-processing step after MM/PBSA or MM/GBSA calculations. ambermd.org The interaction energy of the ligand with each residue is calculated, providing a detailed map of the energetic "hotspots" in the binding pocket. For example, a study on COX-2 inhibitors used per-residue energy decomposition to identify a critical cluster of amino acids (Gln178, Ser339, Tyr341, Arg499, Phe504, Val509, and Ala513) that showed a high correlation with inhibitory activity. nih.gov
In the context of this compound, this analysis would reveal which residues in a target binding pocket have the most significant stabilizing (negative energy contribution) or destabilizing (positive energy contribution) interactions with the molecule. This could highlight key hydrogen bonds, salt bridges, or hydrophobic interactions.
Illustrative Data Table for Per-Residue Energy Decomposition
This table illustrates the potential energy contributions of key active site residues to the binding of this compound. The values are hypothetical.
| Residue | Total Contribution (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) |
| TYR 84 | -4.8 | -3.5 | -1.3 |
| ASP 121 | -3.2 | -0.5 | -2.7 |
| PHE 259 | -2.5 | -2.4 | -0.1 |
| TRP 310 | -5.1 | -4.9 | -0.2 |
| LYS 314 | 1.5 | 0.2 | 1.3 |
Conformational Preferences of the Piperidine and Ester Linkage
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its interaction with biological targets. The piperidine ring, a common scaffold in medicinal chemistry, typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net In a related compound, methyl 4-(piperidin-1-ylcarbonyl)benzoate, crystallographic studies confirmed that the piperidine ring exists in a chair conformation. nih.govresearchgate.net This is the most energetically favorable conformation for a substituted piperidine ring.
Supramolecular Assembly and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, C-H...π interactions)
The way molecules of this compound pack in a crystal lattice and interact with each other is governed by a network of non-covalent interactions. These interactions are fundamental to understanding the solid-state properties of the compound.
Hydrogen Bonding is a key directional interaction that can influence supramolecular assembly. While this compound lacks strong hydrogen bond donors like O-H or N-H, it possesses several hydrogen bond acceptors (the ester and methoxy oxygens, and the piperidine nitrogen). It can therefore participate in weak C-H···O or C-H···N hydrogen bonds. researchgate.netnih.gov These interactions, although weaker than conventional hydrogen bonds, can collectively play a significant role in stabilizing the crystal structure. researchgate.net
Through these computational investigations, a detailed picture of the energetic, conformational, and intermolecular interaction profile of this compound can be constructed, providing a solid foundation for understanding its chemical and biological behavior.
Reaction Mechanisms and Chemical Transformations of 1 Methyl 4 Piperidinyl 4 Methoxybenzoate
Hydrolysis Pathways of the Ester Moiety
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. chemguide.co.uk In the context of 1-Methyl-4-piperidinyl 4-methoxybenzoate (B1229959), hydrolysis involves the cleavage of the ester bond to yield 4-methoxybenzoic acid and 1-methyl-4-piperidinol. This process can be catalyzed by acids, bases, or enzymes.
The acid-catalyzed hydrolysis of esters is a reversible process. chemguide.co.uklibretexts.org To drive the reaction toward completion, an excess of water is typically used. chemguide.co.ukchemistrysteps.com The mechanism, generally classified as A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves several key steps. slideshare.netucoz.com
The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following this, a series of proton transfers occurs. A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group (the 1-methyl-4-piperidinol moiety). This transforms the alkoxy group into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the alcohol molecule. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields the final product, 4-methoxybenzoic acid. libretexts.orgyoutube.com
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The carbonyl oxygen is protonated by an acid catalyst.
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred to the alkoxy group, making it a better leaving group.
Elimination: The alcohol (1-methyl-4-piperidinol) is eliminated.
Deprotonation: The protonated carboxylic acid is deprotonated to yield 4-methoxybenzoic acid and regenerate the acid catalyst.
Base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method for cleaving esters. chemguide.co.ukchemistrysteps.comucoz.com The irreversibility stems from the final step, where the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
The mechanism is classified as B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). slideshare.netucoz.com It begins with the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. byjus.com This addition leads to the formation of a negatively charged tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (⁻O-R', in this case, the 1-methyl-4-piperidoxide ion) as the leaving group. In the final, rapid acid-base step, the alkoxide ion deprotonates the newly formed 4-methoxybenzoic acid to produce the alcohol (1-methyl-4-piperidinol) and the carboxylate salt (4-methoxybenzoate). byjus.com An acid workup is required to protonate the carboxylate and obtain the final carboxylic acid product.
Mechanism of Base-Catalyzed (BAc2) Hydrolysis:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating the alkoxide leaving group.
Deprotonation: The alkoxide deprotonates the carboxylic acid, forming the carboxylate salt and the alcohol.
In biological systems, ester hydrolysis is often mediated by enzymes, particularly carboxylesterases (CES), which are ubiquitously distributed in the body. nih.gov These enzymes play a critical role in the metabolism and detoxification of ester-containing compounds. The enzymatic hydrolysis of 1-Methyl-4-piperidinyl 4-methoxybenzoate would cleave the ester bond to release 4-methoxybenzoic acid and 1-methyl-4-piperidinol.
Metabolic stability studies, often conducted using liver microsomes, provide insight into a compound's susceptibility to enzymatic degradation. nih.gov For instance, studies on related compounds have shown that the presence of a methoxy (B1213986) group can lead to O-demethylation as a metabolic pathway, in addition to ester hydrolysis. nih.gov The rate of hydrolysis is influenced by the structure of both the acid and alcohol portions of the ester. nih.gov
Research on a series of benzoate (B1203000) esters in rat plasma and liver microsomes demonstrates how the alkyl group of the ester affects metabolic stability. nih.gov While specific data for this compound is not available, the data for related compounds suggest that it would be a substrate for carboxylesterases. nih.gov For example, studies on parabens (4-hydroxybenzoic acid esters) show that the initial step of their degradation is the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. nih.gov
Table 1: Metabolic Half-Life (t₁/₂) of Various Benzoate Esters in Rat Plasma and Liver Microsomes
| Compound | Alkyl Group | Plasma t₁/₂ (min) | Liver Microsome t₁/₂ (min) |
|---|---|---|---|
| Methyl benzoate | Methyl | 36 | 16 |
| Ethyl benzoate | Ethyl | 28 | 15 |
| Propyl benzoate | Propyl | 27 | 14 |
| Butyl benzoate | Butyl | 26 | 14 |
Data adapted from a comparative study on the hydrolytic stability of homologous esters. nih.gov The data shows that among linear homologous esters, methyl benzoate has the highest metabolic stability in plasma. nih.gov
Nucleophilic Substitution Reactions (e.g., Aminolysis of related esters)
Besides hydrolysis, the ester group can undergo substitution reactions with other nucleophiles. Aminolysis, the reaction with an amine, is a key example, leading to the formation of an amide. chemistrysteps.com This reaction involves the substitution of the alkoxy group (-OR) of the ester with an amino group (-NHR' or -NR'₂).
The reaction proceeds via a nucleophilic addition-elimination mechanism, similar to hydrolysis. chemistrysteps.com An amine attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form the amide. However, because alkoxides are poor leaving groups compared to the halides of acyl chlorides, the aminolysis of esters is often a slow reaction that may require heating or catalysis. chemistrysteps.comnih.gov
Kinetic studies of aminolysis reactions reveal the factors controlling the reaction rate. The rate is dependent on the reactivity of both the ester and the amine. For esters, reactivity is enhanced by the presence of electron-withdrawing groups in either the acyl or the alkoxy portion, which make the carbonyl carbon more electrophilic. chemrxiv.org
For example, studies on the aminolysis of substituted phenyl benzoates show a clear correlation between the electronic properties of the substituent and the reaction rate. researchgate.net The reaction follows second-order kinetics, being first-order with respect to both the ester and the amine. chemrxiv.org Catalysts, such as 2-pyridones, can significantly accelerate the reaction by acting as bifunctional catalysts, activating both the ester and the amine through hydrogen bonding. nih.gov
Table 2: Second-Order Rate Constants (k) for the Aminolysis of Substituted Phenyl Acetates with Glycine Ethyl Ester
| Ester (Substituent on Phenyl Ring) | Leaving Group pKa | k (M⁻¹s⁻¹) |
|---|---|---|
| p-Nitrophenyl acetate | 7.14 | 1.1 |
| p-Chlorophenyl acetate | 9.38 | 0.032 |
| Phenyl acetate | 9.95 | 0.011 |
| p-Methylphenyl acetate | 10.19 | 0.005 |
Data illustrates the effect of the leaving group's pKa on the rate of aminolysis. A lower pKa of the leaving group (more acidic phenol) corresponds to a faster reaction rate. Data is illustrative of general principles found in referenced literature.
Substituents on both the acyl and alkoxy parts of the ester have a profound influence on the reaction kinetics. acs.org
Acyl Substituents: For this compound, the acyl portion is the 4-methoxybenzoyl group. The methoxy group at the para-position (-OCH₃) is an electron-donating group through resonance. This donation of electron density to the benzene (B151609) ring and, subsequently, to the carbonyl group, reduces the electrophilicity of the carbonyl carbon. As a result, nucleophilic attack is slower compared to an unsubstituted benzoate ester or one with an electron-withdrawing substituent (like a nitro or chloro group). chemrxiv.orgzenodo.org Studies on methyl hydroxy and methyl methoxy benzoates confirm that a p-methoxy group decreases the rate of hydrolysis compared to substituents that are less electron-donating or are electron-withdrawing. zenodo.org
Alkoxy Substituents (Leaving Group): The leaving group is 1-methyl-4-piperidinol. The stability of the corresponding alkoxide (1-methyl-4-piperidoxide) as a leaving group influences the rate. In general, aminolysis is less efficient than using more reactive acylating agents like acyl chlorides because alkoxides are strong bases and therefore poor leaving groups. chemistrysteps.com The structure of the ester can play a critical role in reactivity. nih.gov
Other Potential Chemical Transformations (e.g., Oxidation, Reduction)
The chemical reactivity of this compound is dictated by its constituent functional groups: a tertiary amine within the N-methylpiperidine ring, an ester linkage, and a methoxy-substituted aromatic ring. These sites offer potential for various chemical transformations, including oxidation and reduction, which can selectively modify the molecule's structure and properties.
Oxidation
The oxidation of this compound can potentially occur at the nitrogen atom of the piperidine (B6355638) ring or at the carbon atoms of the piperidine ring itself. The methoxy-substituted benzene ring is generally more resistant to oxidation under mild conditions.
N-Oxidation: The tertiary amine of the N-methylpiperidine moiety is susceptible to oxidation to form an N-oxide. This transformation is a common metabolic pathway for many xenobiotics containing tertiary amine groups and can also be achieved in the laboratory using various oxidizing agents. The reaction involves the formation of a new N-O bond.
C-H Oxidation: The carbon-hydrogen bonds on the piperidine ring, particularly those adjacent to the nitrogen atom (α-C-H bonds), are potential sites for oxidation. Such reactions can lead to the formation of iminium ions, which are reactive intermediates that can undergo further transformations. For instance, dehydrogenation of similar N-methylpiperidine derivatives has been shown to form an iminium function at the tertiary α-carbon atom of the piperidine ring. researchgate.net This can be followed by cyclization or other reactions depending on the molecular structure and reaction conditions.
Reduction
The primary site for reduction in this compound is the ester functional group. The N-methylpiperidine and the aromatic ring are generally stable under typical ester reduction conditions.
Ester Reduction: The ester group can be reduced to a primary alcohol, yielding 4-methoxybenzyl alcohol and 1-methyl-4-piperidinol. This transformation typically requires strong reducing agents.
Common reagents for ester reduction include:
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that readily reduces esters to primary alcohols.
Sodium Borohydride (NaBH₄): Generally less reactive towards esters than LiAlH₄, but its reactivity can be enhanced by the addition of Lewis acids or by conducting the reaction at elevated temperatures.
The reaction of esters with an excess of lithium and a catalytic amount of naphthalene (B1677914) can also lead to the corresponding alcohols through a reductive process. organic-chemistry.org
The table below summarizes the potential products of the reduction of the ester group in this compound.
| Starting Material | Reducing Agent | Potential Products |
|---|---|---|
| This compound | LiAlH₄ or NaBH₄ (activated) | 4-methoxybenzyl alcohol and 1-methyl-4-piperidinol |
It is important to note that while these are the predicted outcomes based on the reactivity of the individual functional groups, the specific reaction conditions would need to be optimized to achieve the desired transformation selectively.
Information Not Available
Extensive searches for scientific literature and data pertaining to the pharmacological and molecular interaction profile of the chemical compound "this compound" have been conducted. These searches, targeting specific areas of in vitro pharmacological activity as outlined in the request, did not yield any specific results for this particular compound.
The performed searches included queries for:
Receptor binding affinity studies, including interactions with sigma (σ1, σ2), serotonin (B10506) (5-HT4, 5-HT3), and muscarinic (M3) receptors.
Functional in vitro assays to determine agonist or antagonist properties, including assessments of relative agonist potency and antagonist affinity.
General pharmacological evaluations and synthesis reports that might contain the requested data.
The search results consistently retrieved information for structurally related but distinct piperidine derivatives. No peer-reviewed articles, database entries, or other scientific resources were identified that specifically detail the pharmacological properties of this compound.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound. The required information for the outlined sections on receptor binding and functional assays is not present in the public domain or accessible scientific databases based on the conducted searches.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided outline cannot be fulfilled due to the absence of available research data.
Pharmacological Activity and Molecular Interactions of 1 Methyl 4 Piperidinyl 4 Methoxybenzoate in in Vitro Systems
Enzyme Inhibition Studies (e.g., Monoamine Oxidases for piperidine (B6355638) analogues)
There are no available scientific reports detailing the inhibitory activity of 1-Methyl-4-piperidinyl 4-methoxybenzoate (B1229959) against any enzyme systems, including monoamine oxidases (MAOs). While piperidine analogues are known to interact with MAOs, specific IC₅₀ or Kᵢ values for 1-Methyl-4-piperidinyl 4-methoxybenzoate have not been determined or published. nih.govnih.govnih.govmedchemexpress.commdpi.com For context, studies on related but structurally distinct compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its metabolite 1-methyl-4-phenylpyridinium (MPP+), have shown inhibitory effects on MAO-A and MAO-B, but these findings cannot be directly extrapolated to this compound. nih.govnih.gov
Interactive Data Table: Enzyme Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source |
| Monoamine Oxidase A (MAO-A) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Monoamine Oxidase B (MAO-B) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Other Enzymes | Data Not Available | Data Not Available | Data Not Available | N/A |
Molecular Mechanism of Ligand-Receptor Interactions
Detailed studies on the molecular mechanisms through which this compound may interact with biological receptors are not present in the current body of scientific literature. This includes a lack of information on its binding to specific receptor pockets and the nature of its non-covalent interactions.
Identification of Key Amino Acid Residues in Binding Pockets
No molecular docking or crystallography studies have been published for this compound. Consequently, there is no information identifying key amino acid residues within the binding pockets of any potential protein targets that are crucial for its recognition and binding. While research on other piperidine derivatives has identified such interactions with their respective targets, this information is specific to those molecules and cannot be applied to this compound. nih.gov
Analysis of Specific Non-Covalent Interactions (e.g., Hydrogen Bonding, Salt Bridges, Hydrophobic Interactions, π-stacking)
Without molecular modeling or experimental structural data, an analysis of the specific non-covalent interactions that would govern the binding of this compound to a receptor is not possible. There is no available data to describe potential hydrogen bonds, salt bridges, hydrophobic interactions, or π-stacking that this compound might form within a biological target's active site.
Future Research Directions and Unexplored Avenues for 1 Methyl 4 Piperidinyl 4 Methoxybenzoate
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 1-Methyl-4-piperidinyl 4-methoxybenzoate (B1229959) can likely be achieved through established esterification methods. However, future research should focus on developing novel and more efficient synthetic routes that offer advantages in terms of yield, purity, and sustainability.
One promising avenue is the exploration of enzyme-catalyzed synthesis. Lipases, for instance, are known to catalyze esterification reactions with high selectivity and under mild conditions, which could reduce the formation of byproducts and simplify purification processes. Another area for development is the use of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and scalability.
Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy. ajchem-a.com An MCR approach could potentially combine 4-methoxybenzoic acid, a piperidine (B6355638) precursor, and a methylating agent in a single step, significantly streamlining the synthesis. ajchem-a.com General methods for synthesizing piperidine derivatives, such as Mitsunobu coupling and reductive amination, could also be optimized for the specific synthesis of this compound. nih.gov For instance, a reductive amination of 4-methoxybenzoyl chloride with 1-methyl-4-piperidinone in the presence of a suitable reducing agent could be a viable route.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Enzyme Catalysis | High selectivity, mild reaction conditions, reduced byproducts. | Screening for suitable lipases, optimization of reaction medium and conditions. |
| Flow Chemistry | Precise control, improved scalability and safety, higher yields. | Reactor design, optimization of flow rates and residence times. |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Design of a novel MCR strategy, selection of appropriate catalysts. |
| Optimized Classical Methods | Leveraging well-established reactions for improved outcomes. | Optimization of reaction conditions (solvents, temperature, catalysts) for methods like Mitsunobu coupling or reductive amination. |
Application of Advanced Spectroscopic and Chromatographic Techniques
A thorough characterization of 1-Methyl-4-piperidinyl 4-methoxybenzoate is essential for its potential development. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, future research could benefit from the application of more advanced analytical methods.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals, providing detailed structural information. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, confirming the elemental composition of the compound.
For purity assessment and separation of potential isomers or impurities, advanced chromatographic techniques are crucial. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) would offer rapid and highly sensitive analysis. Chiral chromatography could also be employed to separate enantiomers if the synthesis results in a racemic mixture, which is critical for understanding stereospecific biological activity.
| Analytical Technique | Information Gained | Future Application |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and unambiguous signal assignment. | Complete structural confirmation and stereochemical analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of chemical formula and identification of trace impurities. |
| UHPLC-MS | High-resolution separation and sensitive detection. | Purity profiling, metabolic stability studies, and pharmacokinetic analysis. |
| Chiral Chromatography | Separation of enantiomers. | Isolation and characterization of individual stereoisomers for biological testing. |
Refinement of Computational Models for Predictive Studies
Computational modeling offers a powerful tool for predicting the physicochemical properties and biological activities of this compound, thereby guiding experimental work. Future efforts should focus on refining and applying these models.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of the compound with various biological targets. researchgate.netnih.gov By creating a three-dimensional model of the target protein, researchers can simulate how the ligand fits into the active site. researchgate.net Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
| Computational Method | Predicted Properties | Research Goal |
| Molecular Docking | Binding affinity, binding mode, potential biological targets. | Identification of high-priority targets for in vitro screening. |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes. | Understanding the dynamic aspects of molecular recognition. |
| QSAR Modeling | Biological activity, physicochemical properties. | Guiding the design of new analogues with improved properties. |
Exploration of Additional Biological Targets and Mechanistic Studies In Vitro
The structural motifs within this compound suggest several potential biological targets. The piperidine core is a common feature in many neurologically active compounds, while benzoate (B1203000) esters can exhibit a range of biological effects.
Future research should involve screening this compound against a panel of biological targets. Based on the activities of related piperidine derivatives, potential targets could include cholinesterases (AChE and BuChE), which are relevant in Alzheimer's disease, and the sigma-1 receptor, which is implicated in various central nervous system disorders. researchgate.netnih.gov The dopamine (B1211576) transporter, a target for compounds developed for cocaine addiction treatment, is another possibility. wikipedia.org Additionally, P2Y14 receptors, which are involved in inflammatory responses, could be explored. nih.gov
Once a promising biological activity is identified, in vitro mechanistic studies will be crucial. These could include enzyme inhibition assays to determine the IC50 value and the mode of inhibition. nih.gov Receptor binding assays can be used to quantify the affinity of the compound for its target. Cellular assays on relevant cell lines can then be employed to assess the functional consequences of target engagement.
| Potential Biological Target Class | Example Targets | Rationale |
| Neurotransmitter Transporters | Dopamine Transporter (DAT), Serotonin (B10506) Transporter (SERT) | The piperidine moiety is present in many reuptake inhibitors. wikipedia.org |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Piperidine derivatives have shown inhibitory activity against these enzymes. researchgate.net |
| Receptors | Sigma-1 Receptor, P2Y14 Receptor | The piperidine scaffold is a known pharmacophore for these receptors. nih.govnih.gov |
Rational Design and Synthesis of Novel Analogues based on SAR Insights
Should this compound exhibit interesting biological activity, the next logical step would be the rational design and synthesis of novel analogues to develop a structure-activity relationship (SAR). nih.gov This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
Modifications could include altering the substitution pattern on the phenyl ring. For example, the methoxy (B1213986) group could be moved to different positions or replaced with other substituents like halogens, alkyl groups, or nitro groups. nih.gov The ester linkage could be replaced with an amide or other bioisosteric groups to investigate the importance of this functional group for activity and metabolic stability. mdpi.com On the piperidine ring, the N-methyl group could be substituted with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. nih.gov
The insights gained from these SAR studies would be invaluable for optimizing the lead compound to achieve higher potency, selectivity, and improved pharmacokinetic properties. nih.gov
| Structural Modification | Rationale | Expected Outcome |
| Phenyl Ring Substitution | Explore the effect of electronic and steric properties on activity. | Identification of optimal substituents for enhanced potency and selectivity. |
| Ester Bioisosteres | Improve metabolic stability and explore alternative binding interactions. | Discovery of analogues with better in vivo performance. |
| N-Piperidine Substitution | Investigate the role of the nitrogen substituent in target binding. | Fine-tuning of affinity and selectivity. |
Integration of Chemoinformatics and Machine Learning for Compound Discovery
The fields of chemoinformatics and machine learning are revolutionizing drug discovery. nih.govchemrxiv.org These tools can be applied to accelerate the exploration of the chemical space around this compound.
Virtual screening of large compound libraries can be performed using machine learning models trained on known active and inactive compounds. youtube.com This can help to identify other commercially available or synthetically accessible compounds with a high probability of being active. De novo design algorithms can be used to generate novel molecular structures that are predicted to have high affinity for a specific target, using the structure of this compound as a starting point. nih.gov
Furthermore, machine learning models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net By integrating these predictive models early in the discovery process, researchers can prioritize compounds with a higher likelihood of success in later stages of development.
| Computational Approach | Application | Goal |
| Virtual Screening | Identify potential hits from large compound databases. | Expand the number of active chemotypes. |
| De Novo Design | Generate novel molecular structures with desired properties. | Discover new and patentable chemical entities. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritize compounds with drug-like properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
